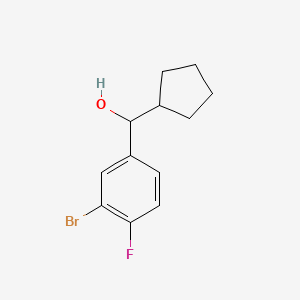

(3-Bromo-4-fluorophenyl)(cyclopentyl)methanol

Description

(3-Bromo-4-fluorophenyl)(cyclopentyl)methanol is a brominated and fluorinated aromatic alcohol with a cyclopentyl group attached to the benzylic carbon. This compound is structurally characterized by a 3-bromo-4-fluorophenyl moiety linked to a hydroxymethyl group substituted with a cyclopentyl ring. Its molecular formula is C₁₂H₁₃BrFO, with a molecular weight of 288.14 g/mol. The compound is primarily utilized in medicinal chemistry and materials science as an intermediate for synthesizing more complex molecules, such as kinase inhibitors or fluorinated polymers .

Properties

IUPAC Name |

(3-bromo-4-fluorophenyl)-cyclopentylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFO/c13-10-7-9(5-6-11(10)14)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABIDLIMDOPGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC(=C(C=C2)F)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)(cyclopentyl)methanol typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for (3-Bromo-4-fluorophenyl)(cyclopentyl)methanol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)(cyclopentyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-bromo-4-fluorobenzophenone or 3-bromo-4-fluorobenzaldehyde.

Reduction: Formation of (3-Bromo-4-fluorophenyl)(cyclopentyl)methane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly in drug discovery and development. Key applications include:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes critical for metabolism, such as alkaline phosphatase .

- Enzyme Inhibition Studies : The presence of halogen atoms (bromine and fluorine) can enhance binding affinity to specific enzymes, making this compound a candidate for studying enzyme-ligand interactions.

- Lead Compound in Drug Development : Due to its structural features, (3-Bromo-4-fluorophenyl)(cyclopentyl)methanol serves as a scaffold for synthesizing novel therapeutic agents targeting various diseases, including cancer and infections .

Organic Synthesis

In synthetic organic chemistry, (3-Bromo-4-fluorophenyl)(cyclopentyl)methanol is utilized as an essential building block for creating more complex molecules:

- Intermediate in Synthesis : The compound can undergo various reactions due to its hydroxymethyl group, facilitating the formation of derivatives that may possess enhanced biological activities or novel properties.

- Reagent in Organic Reactions : It serves as a reagent in multiple organic transformations, including nucleophilic substitutions and coupling reactions, contributing to the synthesis of diverse chemical entities .

Material Science

The unique chemical properties of (3-Bromo-4-fluorophenyl)(cyclopentyl)methanol make it valuable in the development of new materials:

- Specialty Chemicals : The compound can be employed in producing specialty chemicals with tailored properties for applications in coatings, adhesives, and other industrial materials .

- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing the performance characteristics of the resulting materials.

Case Study 1: Antibacterial Properties

A study investigating the antibacterial efficacy of halogenated phenolic compounds found that (3-Bromo-4-fluorophenyl)(cyclopentyl)methanol exhibited activity against several drug-resistant bacterial strains. The compound's mechanism was linked to its ability to inhibit key metabolic enzymes in bacteria.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives from (3-Bromo-4-fluorophenyl)(cyclopentyl)methanol demonstrated its versatility as an intermediate. Various derivatives were synthesized through modifications of the hydroxymethyl group, leading to compounds with improved biological activities.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)(cyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted Boiling Point (°C) | pKa | Key Feature |

|---|---|---|---|---|---|

| (3-Bromo-4-fluorophenyl)(cyclopentyl)methanol | C₁₂H₁₃BrFO | 288.14 | - | - | High steric bulk |

| (3-Bromo-4-fluorophenyl)(cyclopropyl)methanol | C₁₀H₁₀BrFO | 245.09 | 308.4 ± 27.0 | 13.77 | Ring strain, higher reactivity |

| (3-Bromo-4-methoxyphenyl)methanol | C₈H₈BrO₂ | 217.05 | - | - | Electron-donating substituent |

Biological Activity

(3-Bromo-4-fluorophenyl)(cyclopentyl)methanol is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a fluorine atom on a phenyl ring, along with a cyclopentyl group and a hydroxymethyl group. Its molecular formula is CHBrF, with a molecular weight of approximately 273.1444 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and material science due to its distinctive functional groups.

The synthesis of (3-Bromo-4-fluorophenyl)(cyclopentyl)methanol typically involves several steps, including the use of Grignard reagents and various organic solvents. The presence of the hydroxymethyl group allows for diverse chemical reactivity, making it a versatile intermediate in organic synthesis.

Pharmacological Potential

Research indicates that compounds similar to (3-Bromo-4-fluorophenyl)(cyclopentyl)methanol often exhibit significant biological activities, particularly in pharmacology. Its structural features suggest potential interactions with various biological targets, including enzymes and receptors.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloro-4-fluorophenylmethanol | CHClF | Contains chlorine instead of bromine |

| 2-(Cyclopropyl)phenol | CHO | Lacks halogen substituents |

| 4-Fluoro-2-methylphenol | CHF | Methyl group instead of cyclopentyl |

| (2-Ethylphenyl)(thiophen-2-yl)methanol | CHOS | Contains sulfur; different functional groups |

This table illustrates the variations in halogenation and substituent groups among compounds similar to (3-Bromo-4-fluorophenyl)(cyclopentyl)methanol.

The mechanism of action for (3-Bromo-4-fluorophenyl)(cyclopentyl)methanol may involve its role as a ligand that binds to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets remain to be fully elucidated, but preliminary studies suggest interactions that could lead to therapeutic effects .

Case Studies and Research Findings

Recent studies have explored the antimicrobial properties of structurally related compounds, indicating that halogenated phenols can exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar substitutions have shown significant antibacterial activity, suggesting that (3-Bromo-4-fluorophenyl)(cyclopentyl)methanol may also possess similar properties .

Case Study Example:

A study focusing on the antimicrobial activity of various phenolic compounds noted that halogen substitutions significantly influenced their efficacy against resistant bacterial strains. The introduction of bromine and fluorine atoms was found to enhance lipophilicity, thus improving penetration into bacterial cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.